molecular formula C15H20N4O6 B14011150 Lithium nickel fluoride CAS No. 62787-55-7

Lithium nickel fluoride

Cat. No.: B14011150
CAS No.: 62787-55-7
M. Wt: 352.34 g/mol
InChI Key: CCURPRVGQZXQRA-UHFFFAOYSA-N
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Description

Diethyl 2-(1,3-dimethyl-2,6-dioxo-purin-7-yl)-2-methyl-propanedioate is a chemical compound that belongs to the purine-2,6-dione derivatives. These compounds are known for their diverse biological activities, including analgesic and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of diethyl 2-(1,3-dimethyl-2,6-dioxo-purin-7-yl)-2-methyl-propanedioate involves several steps. Typically, the synthetic route includes the alkylation of purine-2,6-dione derivatives with appropriate alkylating agents under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Diethyl 2-(1,3-dimethyl-2,6-dioxo-purin-7-yl)-2-methyl-propanedioate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Diethyl 2-(1,3-dimethyl-2,6-dioxo-purin-7-yl)-2-methyl-propanedioate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

62787-55-7

Molecular Formula

C15H20N4O6

Molecular Weight

352.34 g/mol

IUPAC Name

diethyl 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-methylpropanedioate

InChI

InChI=1S/C15H20N4O6/c1-6-24-12(21)15(3,13(22)25-7-2)19-8-16-10-9(19)11(20)18(5)14(23)17(10)4/h8H,6-7H2,1-5H3

InChI Key

CCURPRVGQZXQRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C(=O)OCC)N1C=NC2=C1C(=O)N(C(=O)N2C)C

Origin of Product

United States

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